Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-16-10(19-9)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAAZMGGUQWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677306 | |
| Record name | Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018975-69-3 | |
| Record name | Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Introduction
Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets, making this moiety a valuable component in drug design. This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary synthetic strategy discussed herein is the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring.
Overall Synthetic Strategy: The Hantzsch Thiazole Synthesis
The synthesis of this compound is most effectively achieved through a convergent synthesis strategy culminating in the Hantzsch thiazole synthesis. This approach involves the condensation of two key precursors: 3-(trifluoromethyl)benzothioamide and methyl 2-bromo-3-oxopropanoate (methyl bromopyruvate). The overall workflow can be visualized as a two-stage process: the independent synthesis of the precursors followed by their condensation to form the target thiazole.
Caption: Overall synthetic workflow for this compound.
Synthesis of Precursors
The success of the final condensation reaction is highly dependent on the purity and availability of the starting materials. The following sections detail the laboratory-scale synthesis of the two key precursors.
Synthesis of 3-(Trifluoromethyl)benzothioamide
The conversion of an amide to a thioamide is a crucial transformation in this synthetic pathway. Lawesson's reagent is a highly effective and widely used reagent for this purpose.[1][2] The synthesis begins with the commercially available 3-(trifluoromethyl)benzamide.
Reaction Scheme:
3-(Trifluoromethyl)benzamide + Lawesson's Reagent → 3-(Trifluoromethyl)benzothioamide
Experimental Protocol:
-
To a solution of 3-(trifluoromethyl)benzamide (1.0 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added portion-wise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(trifluoromethyl)benzothioamide as a solid.
Causality of Experimental Choices:
-
Anhydrous Toluene: Toluene is a suitable high-boiling, non-polar solvent for this reaction, allowing for the necessary reflux temperature. The use of an anhydrous solvent is critical as Lawesson's reagent can be hydrolyzed by water, which would reduce its efficacy.
-
Lawesson's Reagent: This reagent is preferred for thionation due to its high reactivity and generally clean conversions of amides to thioamides.[3]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the thionation reaction.
-
Column Chromatography: This purification method is effective in separating the desired thioamide from the phosphorus-containing byproducts of Lawesson's reagent.[4]
Synthesis of Methyl 2-bromo-3-oxopropanoate (Methyl Bromopyruvate)
Methyl bromopyruvate is a key α-halo ketoester for the Hantzsch synthesis. While commercially available, its synthesis from methyl pyruvate is a straightforward bromination reaction.
Reaction Scheme:
Methyl pyruvate + Br₂ → Methyl 2-bromo-3-oxopropanoate + HBr
Experimental Protocol:
-
Methyl pyruvate (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a gas outlet to vent HBr.
-
The solution is cooled in an ice bath, and bromine (1.0 eq) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the red color of the bromine disappears.
-
The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the HBr, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude methyl 2-bromo-3-oxopropanoate. Further purification can be achieved by vacuum distillation.[5]
Causality of Experimental Choices:
-
Bromine: Bromine is the standard reagent for the α-bromination of ketones and ketoesters.
-
Ice Bath: The initial cooling is to control the exothermicity of the bromination reaction.
-
Sodium Bicarbonate Wash: This step is crucial to remove the acidic byproduct, hydrogen bromide, which can promote side reactions and decomposition of the product.
Core Synthesis: Hantzsch Thiazole Cyclization
The final step in the synthesis is the Hantzsch cyclization, which brings together the two prepared precursors to form the desired thiazole ring.[6]
Reaction Scheme:
3-(Trifluoromethyl)benzothioamide + Methyl 2-bromo-3-oxopropanoate → this compound
Experimental Protocol:
-
3-(Trifluoromethyl)benzothioamide (1.0 eq) and methyl 2-bromo-3-oxopropanoate (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetonitrile.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Causality of Experimental Choices:
-
Ethanol/Acetonitrile: These polar protic and aprotic solvents, respectively, are commonly used for Hantzsch thiazole synthesis as they effectively dissolve the reactants and facilitate the reaction.
-
Reflux Conditions: The elevated temperature promotes the condensation and cyclization steps of the reaction.
-
Recrystallization: This is often an effective method for purifying the final product, which is typically a crystalline solid.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the methyl 2-bromo-3-oxopropanoate, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the ketone carbonyl group. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Thionation | 3-(Trifluoromethyl)benzamide, Lawesson's Reagent | 3-(Trifluoromethyl)benzothioamide | 85-95 |
| 2. Bromination | Methyl pyruvate, Bromine | Methyl 2-bromo-3-oxopropanoate | 60-75[5] |
| 3. Hantzsch Cyclization | 3-(Trifluoromethyl)benzothioamide, Methyl 2-bromo-3-oxopropanoate | This compound | 70-85 |
Conclusion
This technical guide has outlined a reliable and efficient synthetic pathway for this compound based on the Hantzsch thiazole synthesis. By providing detailed experimental protocols and explaining the rationale behind the chosen conditions, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The successful synthesis of this important scaffold opens up avenues for the development of novel therapeutic and agrochemical agents.
References
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-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6985. [Link]
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Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
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Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(10), 1647. [Link]
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Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2018). ChemistrySelect, 3(44), 12503-12507. [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Plant Sciences, 13(2), 70-84. [Link]
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Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024). RSC Mechanochemistry, 1, 1-10. [Link]
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Hantzsch thiazole synthesis - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Pyruvic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
- CN103804177A - Production process for synthesizing bromopyruvate - Google Patents. (n.d.).
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2019). Journal of Heterocyclic Chemistry, 56(8), 2261-2268. [Link]
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Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 23, 2026, from [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
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Metal–organic layer delivers 3-bromopyruvate to mitochondria for metabolic regulation and cancer radio-immunotherapy. (2025). Chemical Science, 16(1), 1-10. [Link]
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Trace Level Arsenic Quantification through Methyl Red Bromination. (2012). Journal of the Brazilian Chemical Society, 23(8), 1466-1473. [Link]
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is added in portions until the red color disappears but reappears on stirring of the viscous mass. This process is continued until the mixture remains colorless. Water (approximately 200 ml.) is added, and the - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
Methyl Bromopyruvate: A Versatile Intermediate in Chemical Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]
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Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
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(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
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synthesis of thiazoles - YouTube. (2019, January 19). Retrieved January 23, 2026, from [Link]
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Unlocking the Therapeutic Potential of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The thiazole ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a versatile building block for designing novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] This guide delves into the potential biological activity of a specific, yet under-explored derivative: Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate . While direct experimental data for this compound is limited in the public domain, this document will synthesize insights from structurally related molecules to postulate its likely biological profile, propose a hypothetical mechanism of action, and provide a comprehensive roadmap for its experimental validation. This paper is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in their therapeutic programs.
Deconstructing the Molecule: A Structure-Based Hypothesis of Biological Activity
The structure of this compound suggests several potential avenues for biological activity based on established structure-activity relationships (SAR) of related thiazole-containing compounds.
-
The 2-Phenylthiazole Moiety: The presence of a phenyl group at the 2-position of the thiazole ring is a common feature in many biologically active molecules. This aromatic system can participate in π-π stacking and hydrophobic interactions within protein binding pockets, contributing to target affinity and selectivity.[3]
-
The Trifluoromethylphenyl Group: The trifluoromethyl (CF₃) group is a powerful modulator of pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and alter the molecule's metabolic stability. Furthermore, the CF₃ group often enhances membrane permeability and can engage in specific interactions with biological targets. In many instances, the inclusion of a trifluoromethyl group on a phenyl ring is associated with enhanced anticancer and antimicrobial activities.
-
The Thiazole-5-carboxylate Core: The thiazole ring itself is not merely a linker but an active pharmacophore. The arrangement of nitrogen and sulfur atoms allows for hydrogen bonding and coordination with metal ions in enzyme active sites. The methyl carboxylate group at the 5-position introduces a potential hydrogen bond acceptor and can be a site for metabolic hydrolysis, potentially acting as a prodrug feature.
Based on these structural features, it is plausible that this compound exhibits activity in one or more of the following areas:
-
Anticancer Activity: Many thiazole derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[4] The mechanism often involves the inhibition of key signaling kinases or other enzymes crucial for cancer cell growth and survival.
-
Antimicrobial Activity: The thiazole scaffold is present in several approved antimicrobial agents. Its derivatives have shown activity against a broad spectrum of bacteria and fungi.[5] A potential mechanism could involve the inhibition of essential microbial enzymes.
-
Anti-inflammatory Activity: Certain thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.
Proposed Mechanism of Action: A Hypothetical Model for Further Investigation
Given the prevalence of kinase inhibition as a mechanism for anticancer drugs featuring the 2-phenylthiazole scaffold, we propose a hypothetical mechanism of action centered on the inhibition of a key oncogenic kinase. The trifluoromethylphenyl group could potentially orient the molecule within the ATP-binding pocket of the kinase, while the thiazole core forms critical hydrogen bonds with the hinge region.
To visualize this proposed interaction and the subsequent downstream signaling, the following pathway diagram is presented.
Caption: Proposed mechanism of action via inhibition of a downstream signaling cascade.
Experimental Validation: A Phased Approach to Characterization
A systematic and rigorous experimental plan is essential to validate the hypothesized biological activity and elucidate the precise mechanism of action of this compound. The following phased approach, incorporating self-validating protocols, is recommended.
Phase 1: Initial Screening and Hit Confirmation
The primary objective of this phase is to determine if the compound exhibits any significant biological activity in a relevant context.
Experimental Workflow: Phase 1
Caption: Workflow for the initial screening and hit confirmation phase.
Detailed Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and add to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Phase 2: Target Identification and Mechanism of Action Studies
Once activity is confirmed, the next phase focuses on identifying the molecular target and elucidating the mechanism of action.
Experimental Workflow: Phase 2
Caption: Workflow for target identification and mechanism of action studies.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay - Promega)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the substrate, ATP, and varying concentrations of this compound.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC₅₀ value from the dose-response curve.
Phase 3: Lead Optimization and In Vivo Efficacy
With a confirmed target and mechanism, the focus shifts to improving the compound's properties and evaluating its efficacy in a preclinical model.
Experimental Workflow: Phase 3
Caption: Workflow for lead optimization and in vivo efficacy studies.
Data Summary and Future Directions
The following table summarizes the key experimental data that should be collected throughout the validation process.
| Parameter | Experiment | Purpose |
| IC₅₀ (Cell Viability) | MTT or CellTiter-Glo Assay | Determine the potency of the compound in inhibiting cell proliferation. |
| IC₅₀ (Kinase Activity) | In Vitro Kinase Assay | Quantify the inhibitory activity against the identified kinase target. |
| Kd | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | Measure the binding affinity of the compound to its target. |
| Cellular Target Engagement | CETSA or NanoBRET | Confirm that the compound binds to its target in a cellular context. |
| In Vivo Efficacy (%TGI) | Mouse Xenograft Model | Evaluate the antitumor activity of the compound in a living organism. |
The exploration of this compound represents a promising avenue for the discovery of novel therapeutics. The structured, hypothesis-driven approach outlined in this guide provides a robust framework for its comprehensive biological characterization. Future work should focus on the synthesis of analogues to establish a clear SAR and to optimize the lead compound for improved potency, selectivity, and drug-like properties.
References
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a synthetic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry. Thiazole-containing molecules, particularly thiazolidinediones (TZDs), are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are critical nuclear receptors that regulate gene expression involved in glucose metabolism, lipid metabolism, and inflammation.[2][3] This guide synthesizes the current understanding of the probable mechanism of action for this compound, positing it as a modulator of the PPAR signaling pathway. We will detail the canonical PPAR activation cascade, the self-validating experimental protocols required to confirm this mechanism, and the scientific rationale underpinning these methodologies.
Introduction: The PPAR Family as a Therapeutic Target
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[4] They are essential regulators of energy homeostasis and inflammation. There are three main subtypes, or isotypes, of PPARs:
-
PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney. Its activation generally leads to decreased triglyceride levels. Fibrate drugs are a class of PPARα agonists.[1]
-
PPARγ (gamma): Highly expressed in adipose tissue, it is a master regulator of adipogenesis (fat cell differentiation).[2] Its activation enhances insulin sensitivity, making it a key target for treating type 2 diabetes.[5][6] The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, are potent PPARγ agonists.[1][6]
-
PPARβ/δ (beta/delta): Expressed ubiquitously, it is involved in fatty acid oxidation, particularly in skeletal muscle.
Given that the thiazole scaffold is a core component of potent PPARγ agonists like TZDs, it is scientifically logical to hypothesize that this compound exerts its biological effects through a similar mechanism.[5] The subsequent sections will detail this proposed mechanism and the experimental framework for its validation.
Proposed Mechanism of Action: PPAR Agonism
The central hypothesis is that this compound functions as a PPAR agonist. The mechanism unfolds through a series of molecular events that translate a ligand-binding event into a change in gene expression.
-
Ligand Binding: The compound enters the cell and translocates to the nucleus, where it binds directly to the Ligand Binding Domain (LBD) of a PPAR isotype. The lipophilic nature of the trifluoromethylphenyl group likely facilitates interaction with the hydrophobic binding pocket of the receptor.
-
Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPAR protein. This new conformation promotes the dissociation of co-repressor proteins and facilitates the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Recruitment of Co-activators & Transcriptional Activation: The activated complex recruits a suite of co-activator proteins. This multi-protein complex then interacts with the general transcriptional machinery, leading to the initiation of transcription and subsequent translation of PPAR target genes. These genes are involved in critical metabolic processes, including glucose uptake, lipid storage, and fatty acid metabolism.[2]
This proposed signaling cascade is visualized in the diagram below.
Caption: Canonical PPAR signaling pathway initiated by ligand binding.
Experimental Validation: A Self-Validating Workflow
To rigorously test the hypothesis of PPAR agonism, a multi-step experimental approach is required. Each step provides a piece of evidence that, when combined, creates a self-validating system confirming both direct binding and functional cellular activity.
Step 1: Confirming Direct Receptor Binding
The first and most crucial step is to demonstrate a direct physical interaction between the compound and the PPAR protein. Competitive radioligand binding assays are the gold standard for this purpose due to their high sensitivity and robustness.[7][8]
Causality: This experiment directly addresses the question: "Does the compound bind to the receptor?" Without direct binding, any observed downstream effects could be off-target.
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Recombinantly express and purify the Ligand Binding Domain (LBD) of the human PPAR isotype of interest (e.g., PPARγ).[9]
-
Incubation: In a multi-well plate, incubate the purified PPAR-LBD with a fixed concentration of a known high-affinity radiolabeled ligand (e.g., [³H]-Rosiglitazone for PPARγ).
-
Competition: Add increasing concentrations of the unlabeled test compound, this compound, to the wells.[7]
-
Equilibration: Allow the reaction to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved via rapid filtration through a glass fiber filter that traps the larger protein-ligand complexes.
-
Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter.
-
Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. This will generate a competition curve from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) can be calculated. The IC50 is then used to determine the binding affinity (Ki) of the test compound.[8][10]
Step 2: Demonstrating Functional Transcriptional Activation
After confirming binding, the next logical step is to determine if this binding event leads to the functional outcome of transcriptional activation. The luciferase reporter gene assay is a widely used and highly effective method for this purpose.[11][12]
Causality: This experiment answers the question: "Does the binding event turn on gene expression?" It links the physical interaction to a biological function.
Protocol: PPAR Luciferase Reporter Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or COS-7) that is easily transfectable.[13]
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length coding sequence for the human PPAR isotype.
-
A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple PPREs. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often included as a control for transfection efficiency.[13]
-
-
Treatment: After allowing the cells to express the plasmids (typically 24 hours), treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known PPAR agonist (e.g., Rosiglitazone) as a positive control.[12]
-
Incubation: Incubate the cells for another 18-24 hours to allow for transcriptional activation and luciferase protein accumulation.
-
Lysis & Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variability in cell number and transfection efficiency.[13] Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).
The workflow for validating a potential PPAR agonist is summarized in the diagram below.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific pharmacophores can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The thiazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its relative stability.[1] When coupled with a trifluoromethylphenyl moiety—a group known to enhance metabolic stability and receptor binding affinity by modifying lipophilicity and electronic properties—the resulting compound becomes a high-value target for screening libraries and lead optimization efforts.
This document provides a comprehensive, field-proven guide to the synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate , a key building block for more complex pharmaceutical agents. Our approach is grounded in the classic Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole core.[2][3] We will detail not only the final condensation step but also the requisite preparations of the key precursors, providing a complete workflow from common starting materials. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Overall Synthetic Strategy
The synthesis is structured as a three-part process. First, the necessary thioamide precursor, 3-(trifluoromethyl)benzothioamide , is prepared from its corresponding amide via thionation. Second, the α-halo-β-ketoester, Methyl 2-chloro-3-oxopropanoate , is synthesized. Finally, these two intermediates are condensed via the Hantzsch reaction to yield the target molecule.
Caption: Overall Synthetic Workflow.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry.[4] Its reliability stems from a thermodynamically favorable cascade of reactions. The mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom on the α-halo-β-ketoester. This forms a thioimino ester intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This step forms the five-membered ring, creating a hydroxylated thiazoline intermediate.
-
Dehydration: The final step is an acid- or base-catalyzed dehydration of the thiazoline intermediate. The elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Lawesson's reagent and thionyl chloride are corrosive and react with moisture; handle with care.
Part 1: Synthesis of 3-(Trifluoromethyl)benzothioamide
This protocol describes the conversion of an amide to a thioamide using Lawesson's reagent, a standard and effective thionating agent.[5][6] The choice of an anhydrous, high-boiling solvent like toluene is critical to drive the reaction to completion.
Materials:
-
3-(Trifluoromethyl)benzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzamide (1.0 eq).
-
Add anhydrous toluene to create a suspension (approx. 0.2 M concentration).
-
Add Lawesson's reagent (0.55 eq) to the suspension. Note: While 0.5 eq is stoichiometric, a slight excess ensures complete conversion.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product will be more nonpolar than the starting amide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench any unreacted Lawesson's reagent.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure thioamide as a yellow solid.
Part 2: Synthesis of Methyl 2-chloro-3-oxopropanoate
This protocol is adapted from established methods for the synthesis of related α-chloro-β-ketoesters.[7] It involves the direct chlorination of methyl acetoacetate using thionyl chloride. This method is efficient but requires careful temperature control to prevent side reactions.
Materials:
-
Methyl acetoacetate (methyl 3-oxobutanoate)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
In a three-necked flask fitted with a dropping funnel, a reflux condenser, and a thermometer, place methyl acetoacetate (1.0 eq).
-
Add the anhydrous solvent (e.g., Toluene) to dissolve the starting material.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of SOCl₂ leads to the in-situ formation of the enol, which is then chlorinated.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 75-85 °C for toluene) for 5-7 hours. The reaction releases HCl and SO₂ gas, which should be vented through a scrubber.
-
Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture. Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude oil is purified by vacuum distillation to yield methyl 2-chloro-3-oxopropanoate as a colorless to pale yellow liquid.
Part 3: Synthesis of this compound
This is the final condensation step. Ethanol is a common and effective solvent for Hantzsch syntheses as it readily dissolves the precursors and the resulting hydrohalide salt intermediate. The reaction is typically driven to completion by heating.
Reagents & Materials Summary:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 3-(Trifluoromethyl)benzothioamide | 205.21 | 1.0 | 10 | 2.05 g |
| Methyl 2-chloro-3-oxopropanoate | 150.55 | 1.1 | 11 | 1.66 g |
| Ethanol (anhydrous) | - | - | - | 50 mL |
| Saturated aqueous NaHCO₃ | - | - | - | As needed |
| Ethyl Acetate | - | - | - | As needed |
| Anhydrous MgSO₄ | - | - | - | As needed |
Procedure:
-
Dissolve 3-(trifluoromethyl)benzothioamide (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add methyl 2-chloro-3-oxopropanoate (1.1 eq) to the solution. A slight excess of the electrophile ensures full consumption of the more valuable thioamide.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 6-12 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and water.
-
Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases. This deprotonates the thiazolium intermediate and neutralizes the HCl byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.
Predicted Product Characterization
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₈F₃NO₂S |
| Molecular Weight | 287.26 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H, Ar-H), 8.18 (d, 1H, Ar-H), 8.15 (s, 1H, Thiazole-H), 7.80 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃). Aromatic signals are approximate for the CF₃-substituted phenyl ring. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.1 (C=O, ester), 162.0 (C, thiazole C2), 145.0 (C, thiazole C5), 132.5 (C, Ar), 131.5 (q, J ≈ 33 Hz, C-CF₃), 130.0 (CH, Ar), 129.5 (CH, Ar), 126.0 (CH, Ar), 124.0 (q, J ≈ 272 Hz, CF₃), 123.5 (CH, Ar), 120.0 (C, thiazole C4), 52.5 (-OCH₃). |
| Mass Spec (ESI+) | m/z 288.03 [M+H]⁺, 310.01 [M+Na]⁺ |
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
-
Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE - PrepChem.com. (URL: [Link])
-
Thioamide synthesis by thionation - Organic Chemistry Portal. (URL: [Link])
- WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google P
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is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. - Organic Syntheses Procedure. (URL: [Link])
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - MDPI. (URL: [Link])
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4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid - PubChem. (URL: [Link])
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1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. (URL: [Link])
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (URL: [Link])
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Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry. (URL: [Link])
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Hantzsch thiazole synthesis - ResearchGate. (URL: [Link])
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Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl) - VIBGYOR. (URL: [Link])
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Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. (URL: [Link])
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Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. (URL: [Link])
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9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment - VIBGYOR ePress. (URL: [Link])
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Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. (URL: [Link])
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])
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"Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate" spectroscopic data (NMR, IR, MS)
An Application Guide to the Spectroscopic Characterization of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a trifluoromethyl-substituted phenyl ring attached to a thiazole core, which is further functionalized with a methyl ester. Thiazole derivatives are a significant class of compounds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities.[1][2] The precise structural elucidation of such molecules is a critical step in research and development, ensuring purity, confirming identity, and providing a basis for understanding structure-activity relationships.
This application note provides a comprehensive guide to the spectroscopic analysis of this compound. We will delve into the principles and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features include the aromatic protons of the phenyl ring, the lone proton on the thiazole ring, and the protons of the methyl ester. The carbon skeleton presents a variety of environments, from the sp² carbons of the aromatic and heterocyclic rings to the sp³ carbon of the methyl group and the carbonyl carbon of the ester.
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, ¹H and ¹³C NMR are essential for confirming the arrangement of the phenyl and thiazole rings and the methyl ester group.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides a map of the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire the Free Induction Decay (FID) over 16 to 64 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Data Interpretation: Expected ¹H NMR Spectrum
The chemical shifts of protons in thiazole rings are typically observed in the aromatic region, often between 7.27 and 8.77 ppm.[3] The protons on the phenyl ring will exhibit shifts influenced by the electron-withdrawing trifluoromethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.45 | s | 1H | H-4 (Thiazole) | The thiazole proton is a singlet and is deshielded by the adjacent sulfur and nitrogen atoms and the ester group. |
| ~ 8.20 | s | 1H | H-2' (Phenyl) | Aromatic proton ortho to the thiazole linkage, deshielded by the CF₃ group. |
| ~ 8.15 | d | 1H | H-6' (Phenyl) | Aromatic proton ortho to the thiazole linkage, shows doublet coupling with H-5'. |
| ~ 7.70 | d | 1H | H-4' (Phenyl) | Aromatic proton meta to the thiazole linkage, shows doublet coupling with H-5'. |
| ~ 7.60 | t | 1H | H-5' (Phenyl) | Aromatic proton meta to the thiazole linkage, shows triplet coupling with H-4' and H-6'. |
| ~ 3.95 | s | 3H | -OCH₃ (Ester) | Singlet for the three equivalent methyl protons of the ester group. |
Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary depending on solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR
The protocol is similar to that for ¹H NMR, but with modified acquisition parameters. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to a series of singlets, one for each unique carbon environment.
Data Interpretation: Expected ¹³C NMR Spectrum
The presence of the trifluoromethyl group will be evident through the C-F coupling, which can result in a quartet for the CF₃ carbon and the carbon to which it is attached.[4]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168-170 | C=O (Ester) | Carbonyl carbon of the ester group, typically found in this downfield region. |
| ~ 160-165 | C-2 (Thiazole) | Carbon atom in the thiazole ring attached to the phenyl group and flanked by S and N. |
| ~ 145-150 | C-5 (Thiazole) | Carbon atom in the thiazole ring attached to the ester group. |
| ~ 130-135 | C-1' & C-3' (Phenyl) | Aromatic quaternary carbons, with C-3' showing a quartet due to coupling with the fluorine atoms of the CF₃ group. |
| ~ 122-130 | C-2', C-4', C-5', C-6' (Phenyl) | Aromatic CH carbons of the phenyl ring. |
| ~ 125 (q, ¹JCF ≈ 270 Hz) | -CF₃ | Carbon of the trifluoromethyl group, appearing as a quartet with a large coupling constant.[4] |
| ~ 120-125 | C-4 (Thiazole) | Carbon atom in the thiazole ring bearing a proton. |
| ~ 52-55 | -OCH₃ (Ester) | Methyl carbon of the ester group. |
Note: Predicted values are based on standard chemical shift tables and data from similar structures. The 'q' indicates a quartet multiplicity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: The spectrum can be obtained using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Background Scan: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
Sample Scan: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.
Caption: Workflow for IR Spectroscopic Analysis.
Data Interpretation: Expected IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic (Phenyl & Thiazole) |
| ~ 2960-2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~ 1720-1740 | C=O stretch | Ester |
| ~ 1600, 1480 | C=C stretch | Aromatic Ring |
| ~ 1550-1450 | C=N stretch | Thiazole Ring |
| ~ 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |
| ~ 1250-1000 | C-O stretch | Ester |
Note: Characteristic absorption ranges are from standard IR correlation tables.[5] The strong carbonyl stretch and the C-F stretches are particularly diagnostic for this molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Experimental Protocol: MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.
Caption: Workflow for Mass Spectrometric Analysis.
Data Interpretation: Expected Mass Spectrum
The molecular formula of the compound is C₁₂H₈F₃NO₂S.
-
Molecular Weight: 301.26 g/mol
-
Exact Mass: 301.0255
Expected Peaks:
| m/z | Ion | Rationale |
| 302.0333 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |
| 270.0434 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 242.0485 | [M-COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
The presence of the [M+H]⁺ peak at the calculated m/z value provides strong confirmation of the compound's identity and elemental composition. Further fragmentation analysis (MS/MS) could be performed to confirm the connectivity of the different structural units.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the specific arrangement of atoms and the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups such as the ester and trifluoromethyl moieties. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques form a self-validating system essential for quality control, structural confirmation, and advancing research in fields that utilize such specialized heterocyclic compounds.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
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-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. Retrieved from [Link]
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National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Retrieved from [Link]
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ChemBK. (n.d.). 4-Methyl-2-(3-(trifluoromethy)phenyl)thiazole-5-carboxylic acid. Retrieved from [Link]
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International Journal of Chemical Sciences. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][6][7][8]triazole-6(5H)-ones as Possible Anticancer Agents. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Studies of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate, a novel small molecule with potential therapeutic applications. Given the limited specific data on this compound, this guide synthesizes established principles of preclinical drug development with known biological activities of structurally related thiazole derivatives. The protocols and methodologies outlined herein are designed to be a robust starting point for researchers, enabling a systematic and scientifically rigorous investigation into the compound's pharmacokinetic profile, tolerability, and efficacy in relevant animal models. This guide emphasizes ethical considerations in animal research, adherence to Good Laboratory Practices (GLP), and the importance of transparent reporting.
Scientific Background and Rationale
This compound belongs to the broad class of thiazole-containing heterocyclic compounds. Thiazole moieties are prevalent in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The presence of a trifluoromethylphenyl group can enhance metabolic stability and cell permeability, making this compound an interesting candidate for drug development.
Postulated Mechanism of Action
While the specific molecular targets of this compound are yet to be elucidated, the structural motifs suggest potential interactions with key signaling pathways implicated in cancer and metabolic diseases.
-
PI3K/Akt/mTOR Pathway: Many heterocyclic compounds, including some thiazole derivatives, have been shown to inhibit the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and metabolic disorders[2][3]. The trifluoromethylphenyl moiety may contribute to the binding affinity for the kinase domain of PI3K or mTOR.
-
VEGFR-2 Signaling: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[4][5]. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy. The thiazole core can act as a scaffold for designing kinase inhibitors, and it is plausible that this compound could interfere with VEGFR-2 activation.
Figure 1: Postulated signaling pathways targeted by thiazole derivatives.
Preclinical Development Workflow
A structured approach is essential for the in vivo characterization of a novel compound. The following workflow outlines the key stages, from initial formulation to efficacy studies.
Figure 2: A streamlined workflow for preclinical in vivo studies.
Formulation Development for Oral Administration
Many novel heterocyclic compounds exhibit poor aqueous solubility, which can limit their oral bioavailability. Therefore, developing a suitable formulation is a critical first step.
Excipient Screening
A preliminary screening of common pharmaceutical excipients is recommended to identify a suitable vehicle for solubilizing this compound.
| Vehicle Composition | Ratio (v/v/v/v) | Notes |
| DMSO / PEG300 / Tween 80 / Saline | 10 / 40 / 5 / 45 | A common starting formulation for many poorly soluble compounds[6]. |
| DMSO / PEG300 / Tween 80 / ddH₂O | 10 / 40 / 5 / 45 | An alternative to saline, particularly if precipitation is observed. |
| DMSO / Corn Oil | 10 / 90 | Suitable for lipophilic compounds and can improve oral absorption[6]. |
| 20% HP-β-Cyclodextrin in Saline | - | Cyclodextrins can form inclusion complexes to enhance solubility[7]. |
Protocol: Formulation Preparation
-
Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the desired ratio (e.g., for the DMSO/PEG300/Tween 80/Saline formulation, add PEG300, then Tween 80, and finally saline).
-
Final Formulation: While vortexing the vehicle, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Observation: Observe the final formulation for any signs of precipitation. If the solution is not clear, gentle heating (to no more than 40°C) or sonication may be employed. A stable, clear solution or a fine, homogenous suspension is required for accurate dosing.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
The primary objective of this initial in vivo study is to determine the tolerability of the compound and to identify the maximum tolerated dose (MTD).
Study Design
-
Animal Model: C57BL/6 or BALB/c mice (female, 6-8 weeks old).
-
Group Size: 3-5 mice per group.
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection.
-
Dose Escalation: A modified Fibonacci dose escalation scheme is often employed, starting with a low dose (e.g., 10 mg/kg) and escalating in subsequent cohorts (e.g., 20, 40, 80 mg/kg).
-
Observation Period: Animals should be monitored for clinical signs of toxicity for at least 7 days post-dosing.
Protocol: MTD Determination
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Dosing: Administer the compound at the designated dose level to each cohort.
-
Clinical Observations: Monitor animals twice daily for any signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Study Design
-
Animal Model: C57BL/6 or BALB/c mice (female, 6-8 weeks old).
-
Group Size: 3-5 mice per time point.
-
Dose: A single dose at or below the MTD.
-
Route of Administration: Oral gavage (PO) and intravenous (IV) for bioavailability determination.
-
Sampling Time Points: A typical schedule for oral administration includes pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Protocol: Blood Collection for PK Analysis
-
Administration: Dose the animals as per the study design.
-
Blood Sampling: At each time point, collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis by LC-MS/MS.
Data Analysis and Typical Parameters
Pharmacokinetic parameters are calculated using non-compartmental analysis.
| Parameter | Description | Typical Range for Small Molecules in Mice (Oral) |
| Cmax | Maximum plasma concentration | Varies widely depending on dose and bioavailability |
| Tmax | Time to reach Cmax | 0.5 - 2 hours |
| AUC | Area under the plasma concentration-time curve | Varies widely |
| t₁/₂ | Elimination half-life | 1 - 8 hours |
| F% | Bioavailability | Highly variable (poor to excellent) |
Note: These are general ranges and will be highly dependent on the specific compound's properties.
Pharmacodynamic (PD) and Efficacy Studies
Once the PK profile is established, efficacy studies can be designed to assess the biological activity of the compound in a relevant disease model.
Selection of Animal Models
-
Oncology:
-
Xenograft Models: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same strain, allowing for the study of interactions with the immune system.
-
-
Metabolic Diseases:
-
Diet-Induced Obesity (DIO) Models: Mice are fed a high-fat diet to induce obesity, insulin resistance, and other metabolic dysfunctions.
-
Genetic Models: Mice with genetic mutations that predispose them to metabolic diseases (e.g., db/db or ob/ob mice for type 2 diabetes).
-
Protocol: General Efficacy Study
-
Model Establishment: Induce the disease model in the selected animals.
-
Randomization: Once the disease is established (e.g., tumors reach a certain size), randomize the animals into treatment and vehicle control groups.
-
Treatment: Administer the compound at one or more dose levels, typically once or twice daily, for a defined period (e.g., 2-4 weeks).
-
Efficacy Endpoints:
-
Oncology: Measure tumor volume regularly (e.g., twice a week). At the end of the study, excise and weigh the tumors.
-
Metabolic Diseases: Monitor body weight, food intake, blood glucose levels, and insulin tolerance.
-
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
Ethical Considerations and Reporting
All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed. For transparent and comprehensive reporting of in vivo experiments, adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly recommended[8].
References
- Berman, J., et al. (1997). Pharmacokinetics and biodistribution of a new anthrapyrazole drug, losoxantrone (CI-941), in the rat. Cancer Chemotherapy and Pharmacology, 40(4), 307-313.
- Christensen, S. D., et al. (2009). Quality of plasma sampled by different methods for multiple blood sampling in mice.
- Golde, W. T., et al. (2005). A rapid, simple, and humane method for submandibular bleeding of mice using a lancet. Lab Animal, 34(9), 39-43.
- Hem, A., et al. (1998). Saphenous vein puncture for blood sampling of the mouse, rat, hamster, gerbil, guinea pig, ferret and mink.
- Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Melincovici, C. S., et al. (2018). VEGF/VEGFR signaling pathway in tumor angiogenesis and inhibition. Journal of Cellular and Molecular Medicine, 22(5), 2487-2496.
- Mishra, R., et al. (2022). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Heterocyclic Chemistry, 59(1), 5-30.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Reddy, A. K., et al. (2012). Fast pharmacokinetics: a rapid and efficient way to assess the pharmacokinetic properties of new chemical entities. Journal of Pharmacological and Toxicological Methods, 65(2), 79-85.
- Thorpe, L. M., et al. (2015). PI3K/AKT/mTOR pathway and its role in cancer therapeutics: are we making headway?. Cancers, 7(3), 1761-1778.
- Weis, S. M., & Cheresh, D. A. (2011). Tumor angiogenesis: molecular pathways and therapeutic targets.
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Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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NC3Rs. (n.d.). Blood sampling: Mouse. Retrieved from [Link]
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protocols.io. (2023). Mouse tissue collection. Retrieved from [Link]
- Aban, I. B., & George, B. (2015). Statistical considerations for preclinical studies. Methods in Molecular Biology, 1250, 27-40.
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ResearchGate. (2021). 5% DMSO, 95% PEG300 for oral gavage in mice?. Retrieved from [Link]
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ResearchGate. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. Retrieved from [Link]
- Mehenni, L., et al. (2018). Preparation and Characterization of Spherical Amorphous Solid Dispersion with Amphotericin B. Pharmaceutics, 10(4), 235.
- Singh, P., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24653-24669.
- Zhang, T., & Novick, S. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies.
- Gad, S. C. (2014). Statistical analysis of dose-response data. In Handbook of Pharmaceutical Excipients (pp. 1-25). Pharmaceutical Press.
- Guo, Q. (2015). Statistical analysis of pharmacokinetic data: bioequivalence study.
- Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410.
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Application Notes & Protocols for the Formulation of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Abstract
This document provides a comprehensive guide for the formulation of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate, a novel small molecule with potential therapeutic applications. Given its predicted physicochemical properties, primarily high lipophilicity and low aqueous solubility, this guide offers a systematic approach to developing suitable formulations for both in vitro and in vivo experimental settings. The protocols detailed herein are designed to ensure compound stability, maximize bioavailability, and generate reproducible experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and similar thiazole-based compounds.
Introduction and Physicochemical Rationale
This compound belongs to the thiazole class of heterocyclic compounds. Thiazole moieties are prevalent in a number of clinically approved drugs and are known to be key pharmacophores in agents with a wide range of biological activities, including anticancer and antimicrobial effects[1][2]. The presence of a trifluoromethyl (CF3) group on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and increase lipophilicity, which can lead to improved cell membrane permeability and target engagement[3].
However, these same structural features often result in poor aqueous solubility, a significant challenge in experimental biology. Based on analogs such as 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid, which is known to be a solid with low aqueous solubility, we can infer that this compound will exhibit similar characteristics[4]. Therefore, the primary formulation challenge is to overcome this solubility barrier to achieve desired concentrations for accurate and reliable biological testing.
Table 1: Predicted Physicochemical Properties of this compound and its Analogs
| Property | Predicted Value/Characteristic | Rationale & Implication for Formulation |
| Molecular Weight | Approx. 287.26 g/mol (based on close analogs)[4] | Standard for small molecules. |
| LogP (Lipophilicity) | High | The trifluoromethyl group significantly increases lipophilicity, predicting poor aqueous solubility[3]. Formulation will require organic solvents or solubility-enhancing excipients. |
| Aqueous Solubility | Very Low | Expected to be practically insoluble in water. Direct dissolution in aqueous buffers is not feasible. |
| Chemical Form | Solid, likely crystalline powder | Requires initial dissolution in an appropriate organic solvent to create a stock solution. |
| pKa | Predicted to be around 2.26 (for the carboxylic acid analog) | The methyl ester of the topic compound will not have this acidic proton, making pH-based solubility enhancement less effective than for its carboxylic acid counterpart. |
| Stability | Generally stable, but ester hydrolysis is possible at extreme pH. | Stock solutions should be stored at low temperatures, and working solutions prepared fresh. Avoid highly acidic or basic conditions. |
Strategic Formulation Workflow
A systematic approach is critical to developing a robust formulation. The following workflow provides a logical progression from initial solubility screening to the preparation of final dosing solutions for various experimental models.
Caption: Formulation development workflow for this compound.
Protocols for In Vitro Experimentation
For most cell-based assays, the use of a water-miscible organic solvent is the most straightforward approach. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.
Rationale for DMSO-Based Formulation
DMSO is a polar aprotic solvent that can effectively dissolve hydrophobic compounds. However, it is not inert and can have significant effects on cell physiology, including differentiation, and can be cytotoxic at higher concentrations[5][6]. It is crucial to determine the tolerance of the specific cell line being used and to ensure the final concentration of DMSO in the assay medium is low and consistent across all treatment groups, including vehicle controls. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, with <0.1% being ideal[7].
Step-by-Step Protocol: Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Target cell culture medium (e.g., DMEM with 10% FBS)
Protocol:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Accurately weigh a small amount of the compound (e.g., 2.87 mg).
-
Add the appropriate volume of 100% DMSO to achieve the desired molarity (e.g., for 2.87 mg, add 1 mL of DMSO for a 10 mM stock).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Store this primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a wide range of concentrations for dose-response studies, it is often easier to first make an intermediate dilution from the primary stock.
-
For example, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
-
Prepare Final Working Solutions in Culture Medium:
-
Crucial Step: The final dilution into the aqueous culture medium must be done in a way that avoids precipitation. This is achieved by adding the DMSO-based stock solution to the medium with vigorous mixing.
-
Never add aqueous medium directly to the concentrated DMSO stock.
-
Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution):
-
Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM DMSO stock solution directly into the medium.
-
Immediately vortex or pipette up and down vigorously to ensure rapid dispersion.
-
-
Visually inspect the final solution for any signs of precipitation (cloudiness or particulates). If precipitation occurs, the concentration is too high for the final DMSO percentage, and the formulation strategy may need to be revised (e.g., by increasing the final DMSO percentage if tolerated by the cells).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the test compound. For the example above, the vehicle control would be 0.1% DMSO in culture medium.
-
Caption: Workflow for preparing in vitro working solutions.
Protocols for In Vivo Experimentation
Formulations for animal studies are more complex and depend heavily on the route of administration. The goal is to create a safe, stable, and sufficiently bioavailable formulation. Due to the predicted low aqueous solubility, a simple saline solution is not an option. A co-solvent system or a lipid-based formulation is typically required.
Rationale and Selection of Excipients
The choice of vehicle is a critical step in preclinical in vivo studies[8]. Excipients are inactive ingredients that help to solubilize, stabilize, and deliver the active pharmaceutical ingredient (API)[9]. For poorly soluble compounds, common strategies include the use of co-solvents, surfactants, and cyclodextrins[10][11][12].
Table 2: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Class | Examples | Route | Rationale & Considerations |
| Co-solvents | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol | PO, IV, IP | Increase solubility by reducing the polarity of the aqueous vehicle.[11][13] Must be used within established toxicity limits. Can cause hemolysis or precipitation upon injection if not carefully formulated[14]. |
| Surfactants (non-ionic) | Tween® 80 (Polysorbate 80), Solutol® HS 15, Cremophor® EL | PO, IV | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous medium.[10] Potential for hypersensitivity reactions (especially Cremophor EL) and other toxicities must be considered. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | PO, IV | Form inclusion complexes with the drug, where the hydrophobic drug molecule sits inside the hydrophobic core of the cyclodextrin, while the hydrophilic exterior imparts water solubility.[11] Can have dose-limiting renal toxicity. |
Step-by-Step Protocol: Preparation of an Oral (PO) Formulation
This protocol describes a common multi-component vehicle suitable for oral gavage in rodents. A typical vehicle might consist of a co-solvent and a surfactant in an aqueous base.
Vehicle Composition Example: 10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Calibrated pipettes/syringes
Protocol:
-
Prepare the Vehicle:
-
In a sterile glass vial, combine the organic components first. For a 10 mL final volume:
-
Add 1 mL of DMSO.
-
Add 4 mL of PEG400.
-
Add 0.5 mL of Tween® 80.
-
-
Mix thoroughly with a magnetic stirrer until a homogenous solution is formed.
-
-
Dissolve the Compound:
-
Weigh the required amount of the compound for the desired final concentration (e.g., for a 10 mg/mL solution in 10 mL, weigh 100 mg).
-
Add the powder directly to the organic pre-mixture from Step 1.
-
Stir until the compound is fully dissolved. Gentle warming (to 30-40°C) or brief sonication can aid dissolution.
-
-
Add the Aqueous Component:
-
Slowly add the sterile saline (4.5 mL for a 10 mL total volume) to the organic solution while continuously stirring . This dropwise addition is critical to prevent the compound from precipitating out of solution.
-
Continue stirring for 10-15 minutes to ensure the formation of a clear, stable solution or microemulsion.
-
-
Final Quality Control:
-
Visually inspect the final formulation for clarity and absence of particulates.
-
The formulation should remain stable (no precipitation) for the duration of the experiment. It is best practice to prepare the formulation fresh daily.
-
For more rigorous studies, the concentration and purity of the final formulation should be confirmed using an analytical method like HPLC[15][16].
-
Analytical Validation of Formulations
Trustworthiness in research requires that the prepared formulation contains the correct concentration of the active compound. Visual inspection is insufficient. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
HPLC Method Outline
-
Standard Preparation: Prepare a calibration curve using known concentrations of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute a small, accurately measured volume of the final formulation with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Chromatography: Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.
-
Quantification: Compare the peak area of the formulation sample to the calibration curve to determine the actual concentration. The result should typically be within ±10% of the target concentration.
Safety and Handling
Based on GHS classifications for similar thiazole carboxylic acid compounds, this compound should be handled with appropriate care[4].
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation[4].
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid breathing dust or aerosols.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Conclusion
The successful preclinical evaluation of this compound is contingent upon the development of appropriate and well-characterized formulations. Due to its inherent lipophilicity and poor aqueous solubility, a systematic approach involving solubility screening and the use of co-solvents and surfactants is necessary. The protocols provided in this guide offer a robust starting point for creating reliable formulations for both in vitro and in vivo studies. Researchers must validate these formulations for their specific experimental systems, paying close attention to solvent tolerance in cell lines and the stability and safety of vehicles used in animal models.
References
-
Bhat, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem Compound Database. Available at: [Link]
-
Gomha, S. M., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]
-
Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Ferreira, D. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Available at: [Link]
-
Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
ResearchGate (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
NIH SEED Office (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]
-
Dong, M. W. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
-
ResearchGate (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]
-
Shelton, K. L., et al. (2021). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]
-
Colorcon (2024). What Are Excipients? 9 Common Examples. Available at: [Link]
-
Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
LifeTein (2023). DMSO usage in cell culture. Available at: [Link]
-
El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Pharmaguideline (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. Available at: [Link]
-
European Medicines Agency (n.d.). Formulation of poorly soluble compounds. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Purity
This compound is a vital building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents.[1][2] Its synthesis, commonly achieved through variations of the Hantzsch thiazole synthesis, can produce a range of impurities that complicate downstream applications.[3][4][5] These challenges often include low yields, persistent coloration of the product, and difficulties in crystallization. This guide provides a systematic approach to overcoming these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude product is a brown or yellow solid/oil. What are the likely impurities?
A1: The coloration of your crude product is a common observation and typically indicates the presence of several potential impurities.[6] The most likely culprits originate from the starting materials or side reactions during the Hantzsch synthesis.
-
Unreacted Starting Materials: Incomplete reactions can leave behind the α-halo-ketone precursor or the thioamide.
-
Polymeric Materials: Thioamides, especially under heating, can form complex, often colored, polymeric byproducts.
-
Side-Reaction Products: The Hantzsch synthesis can yield regioisomers or other condensation byproducts, particularly if reaction conditions are not carefully controlled.[7] For instance, the use of chlorinated or brominated trifluoroacetoacetate can lead to the formation of di-halogenated byproducts that fail to cyclize, reducing yield and complicating purification.[8]
-
Degradation Products: The trifluoromethylphenyl moiety and the thiazole ring are generally stable, but aggressive workup conditions (strong acid/base, high heat) can lead to minor degradation.
Q2: My yield is significantly lower than expected after workup and purification. Where could the product be lost?
A2: Low recovery is a frustrating but solvable problem. Several factors could be at play:
-
Incomplete Extraction: Your product, while primarily organic-soluble, may have some solubility in the aqueous layer, especially if the workup involves significant pH changes or the use of co-solvents. It is always good practice to check the aqueous layer for product before discarding it.[9]
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic workup conditions. This carboxylic acid byproduct may be lost to the aqueous layer during a basic wash.
-
Premature Crystallization: The product might crystallize or "crash out" during the workup, getting trapped in filtration media (e.g., Celite, filter paper) or at interfaces during phase separation.[9]
-
Overly Aggressive Purification: Using a highly polar eluent in column chromatography can lead to co-elution of your product with polar impurities. Conversely, choosing a recrystallization solvent in which your product is too soluble will result in significant losses to the mother liquor.[10]
Q3: I am struggling to crystallize my product. It keeps oiling out or remains a crude solid. What can I do?
A3: Crystallization is often challenging for molecules that are not perfectly pure.[11] If your product fails to crystallize, it is a strong indicator that impurities are inhibiting lattice formation.
-
First, try standard techniques: Scratch the inside of the flask with a glass rod at the solvent-air interface, add a seed crystal (if available), or cool the solution slowly to a lower temperature.[10]
-
Re-evaluate your solvent system: The product may be too soluble or not soluble enough in your chosen solvent. A systematic solvent screen is recommended. Often, a binary solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water) provides the ideal solubility profile for crystallization.
-
Pre-purify before crystallizing: If the crude material is very impure, a preliminary purification by flash column chromatography may be necessary to remove the bulk of the impurities that are hindering crystallization.
Q4: Should I use flash column chromatography or recrystallization to purify this compound?
A4: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective if your product is the major component (>90% purity) and the impurities have different solubility profiles. It is an excellent method for removing small amounts of similarly-sized, but differently-soluble, byproducts and is easily scalable.
-
Flash Column Chromatography is the preferred method when dealing with complex mixtures containing multiple components with different polarities.[12][13] It offers superior separation power for removing impurities that are structurally similar to the product. However, it can be more time-consuming and uses larger volumes of solvent.
A common and effective strategy is to perform an initial purification using flash chromatography to isolate the product from major impurities, followed by a final recrystallization to achieve high analytical purity.
Q5: I see a new spot on my TLC plate after an acidic or basic wash. Could my ester be hydrolyzing?
A5: Yes, this is a distinct possibility. The appearance of a new, more polar spot (lower Rf value) on TLC after an acid or base wash strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
How to Confirm: To test this, you can take a small sample of your pure product, dissolve it in a suitable solvent, and treat it with the same acidic or basic solution used in your workup. Monitor the reaction by TLC over time. If a new, more polar spot appears, hydrolysis is occurring.
-
Prevention:
-
Minimize contact time with acidic or basic aqueous solutions.
-
Use milder reagents for washing, such as saturated sodium bicarbonate solution instead of sodium hydroxide, and dilute HCl instead of concentrated acid.
-
Ensure the workup is performed at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.
-
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Protocol for Optimized Recrystallization
This protocol provides a systematic approach to finding a suitable solvent system and executing the recrystallization.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of your crude product (approx. 20-30 mg) into several small test tubes.
-
Add a few drops of a different solvent to each tube (e.g., hexanes, ethyl acetate, isopropanol, toluene, acetone, acetonitrile).
-
Observe the solubility at room temperature. An ideal single solvent will dissolve the product when hot but not when cold.
-
If no single solvent is ideal, test binary solvent systems. Dissolve the crude product in a small amount of a "soluble" solvent (e.g., ethyl acetate) and then add an "anti-solvent" (e.g., hexanes) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again.
-
-
Execution:
-
Once an appropriate solvent or solvent system is identified, dissolve the bulk of your crude material in the minimum amount of the hot solvent.
-
If the solution contains insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[10]
-
Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
| Solvent System | Application Notes |
| Isopropanol/Water | Good for moderately polar compounds. Dissolve in hot isopropanol, add water dropwise. |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. |
| Toluene/Hexanes | Effective for less polar impurities. |
| Dichloromethane/Hexanes | Good for initial attempts, but be mindful of the volatility of dichloromethane. |
Guide 2: Protocol for Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
Step-by-Step Methodology:
-
TLC Analysis:
-
Develop a TLC system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of ethyl acetate and hexanes.
-
-
Column Packing:
-
Choose an appropriately sized column for your amount of material.
-
Pack the column with silica gel using the "slurry method" with your chosen eluent system.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using positive pressure (air or nitrogen).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
| Eluent System (Hexanes:Ethyl Acetate) | Typical Impurities Removed |
| 90:10 to 80:20 | Effective for separating non-polar byproducts. |
| 70:30 to 60:40 | A good general-purpose range for eluting the product. |
| 50:50 | May be needed if the product is slow to elute or for more polar impurities. |
Part 3: Visualized Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision tree for purification strategy.
Troubleshooting Crystallization Failure
This workflow provides a logical sequence of steps to take when crystallization does not occur as expected.
Caption: Step-by-step troubleshooting for crystallization.
References
- ResearchGate. (2025). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].
- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
- Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
-
MDPI. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
Natural Product Isolation. (2016). Purification Techniques, An Overview. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Retrieved from [Link]
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Technical Support Center: Troubleshooting Unexpected NMR Peaks for Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Welcome to the technical support center for researchers working with Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate. This guide is designed to help you navigate one of the most common hurdles in synthetic chemistry: interpreting Nuclear Magnetic Resonance (NMR) spectra that don't align with expectations. Unexpected peaks can be frustrating, but they are also data points that, when correctly interpreted, can reveal crucial information about your reaction, purification, or sample handling. This document provides a structured, in-depth approach to troubleshooting these spectral discrepancies.
Section 1: Foundational Knowledge - The Expected ¹H and ¹³C NMR Spectra
Before diagnosing an unexpected result, we must first establish a baseline. The structure of this compound dictates a specific and predictable NMR footprint.
Structure:
Figure 1. Chemical structure of the target compound.
Based on this structure, we can predict the key signals. Note that exact chemical shifts (δ) can vary slightly based on solvent and concentration, but the multiplicity and integration should remain consistent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Prediction (δ, ppm) | Multiplicity | Integration | ¹³C Prediction (δ, ppm) |
|---|---|---|---|---|
| Thiazole H-4 | ~8.3 - 8.5 | Singlet (s) | 1H | ~145 - 148 |
| Phenyl H-2' | ~8.2 - 8.3 | Singlet (s) or narrow Triplet (t) | 1H | ~131 - 132 |
| Phenyl H-6' | ~8.1 - 8.2 | Doublet (d) | 1H | ~129 - 130 (CH) |
| Phenyl H-4' | ~7.8 - 7.9 | Doublet (d) | 1H | ~126 - 127 (CH) |
| Phenyl H-5' | ~7.6 - 7.7 | Triplet (t) | 1H | ~130 - 131 (CH) |
| Methyl Ester (-OCH₃) | ~3.9 - 4.0 | Singlet (s) | 3H | ~52 - 53 |
| Thiazole C-2 | - | - | - | ~168 - 171 |
| Thiazole C-5 | - | - | - | ~125 - 128 |
| Phenyl C-1' | - | - | - | ~133 - 135 |
| Phenyl C-3' (-CF₃) | - | - | - | ~131 - 132 (q, ¹JCF ≈ 33 Hz) |
| Ester Carbonyl (C=O) | - | - | - | ~161 - 163 |
| Trifluoromethyl (-CF₃) | - | - | - | ~123 - 124 (q, ¹JCF ≈ 272 Hz) |
Note: The phenyl region protons can be complex and may overlap. The assignments above are estimates.
Section 2: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common initial questions when unexpected peaks appear.
Q1: I see more proton peaks than predicted in Table 1. What are the most likely causes?
A1: This is the most common issue and usually points to one of three culprits:
-
Residual Solvents: The most frequent source of extra peaks. Solvents used during reaction workup (e.g., ethyl acetate, dichloromethane) or purification (e.g., hexane, acetone) can be trapped in the final product, even after drying under high vacuum.[1] Consult a reference table for common solvent impurities.[2][3][4][5][6]
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Hantzsch thiazole synthesis), you may have residual α-haloketone or thioamide precursors.[7][8] Compare your spectrum to those of the starting materials.
-
Reaction Byproducts: The synthesis of substituted thiazoles can sometimes yield regioisomers or side-products.[9][10] For instance, if a different cyclization occurs, you might form an isomeric product with a different substitution pattern, leading to a completely different, yet potentially clean-looking, NMR spectrum.
Q2: My integration values are incorrect. For example, the peak I assigned to the methyl ester integrates to 2H instead of 3H.
A2: Incorrect integration is a red flag that points towards the presence of impurities. The instrument calibrates the integration based on the total signal area. If a large solvent or impurity peak is present, it can skew the relative integrals of your product's signals. It is also critical to ensure that the relaxation delay (d1) in your acquisition parameters is sufficient (typically 5 times the longest T1) for quantitative analysis.
Q3: I have a broad, rolling peak in my baseline or a peak that disappears on its own. What is it?
A3: This often indicates the presence of water (H₂O) or an exchangeable proton like a carboxylic acid (-COOH).
-
Water: Usually appears as a broad singlet between 1.5-2.5 ppm in CDCl₃ but can shift depending on concentration and temperature.
-
Carboxylic Acid: If the methyl ester has hydrolyzed, a broad -COOH peak can appear far downfield (>10 ppm). To confirm an exchangeable proton (like -OH or -NH), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak should diminish or disappear.[1]
Q4: My aromatic region is much more complex than predicted. Why?
A4: While the 3-(trifluoromethyl)phenyl group is expected to be complex, significant deviation could suggest the presence of an aromatic impurity or a structural isomer. For example, if the starting material was contaminated with a positional isomer (e.g., 2- or 4-(trifluoromethyl)phenyl), your product will be a mixture of isomers, leading to a much more complicated spectrum.
Section 3: Systematic Troubleshooting Workflow
When the initial FAQs do not resolve the issue, a more systematic approach is required. This workflow is designed to move from the simplest to the most complex diagnostic steps.
Diagram 1. A systematic workflow for troubleshooting unexpected NMR peaks.
Step 1: Re-evaluating Your Sample and Data
-
Review the Synthesis: Think critically about the reaction mechanism (e.g., Hantzsch Thiazole Synthesis).[7][11] Could alternative pathways lead to isomers? For example, could the cyclization have occurred to yield the 4-carboxylate instead of the 5-carboxylate? This would dramatically alter the chemical shift of the lone thiazole proton.
-
Consult Impurity Tables: Before any further experiments, compare your unknown peaks to published tables of common laboratory solvents. This is the most efficient first step.[2][5]
-
Orthogonal Purity Analysis: NMR is sensitive but doesn't always provide a complete picture of purity.
-
Thin-Layer Chromatography (TLC): Is there a single spot? If multiple spots are visible, your sample is impure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. Does your sample show a single peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for your target compound? Any other peaks represent impurities whose masses can provide clues to their identity.
-
Step 2: Advanced Spectroscopic Analysis (2D NMR)
If an impurity is confirmed but its structure is unknown, 2D NMR experiments are essential for definitive structure elucidation.[12][13][14] These experiments reveal the connectivity of atoms within a molecule.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[15] For your target molecule, it would confirm the coupling between the protons on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It is incredibly powerful for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the key to piecing together the molecular skeleton. For example, the methyl ester protons (~3.9 ppm) should show an HMBC correlation to the ester carbonyl carbon (~162 ppm) and the thiazole C-5 (~126 ppm).
Diagram 2. Using 2D NMR to confirm structural connectivity.
Section 4: Common Pitfalls and Experimental Protocols
Table 2: Summary of Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution / Protocol |
|---|---|---|
| Persistent Ethyl Acetate Peaks | Strong hydrogen bonding to the sample. | Protocol: Dissolve the sample in a small amount of dichloromethane (DCM), then remove the solvent under reduced pressure. Repeat 2-3 times. The DCM will form an azeotrope and help remove the trapped ethyl acetate.[1] |
| Poorly Resolved/Broad Peaks | Sample concentration too high/low; presence of paramagnetic impurities (e.g., trace metals). | Protocol: Prepare a fresh sample at an optimal concentration (5-10 mg in 0.6 mL solvent). If paramagnetism is suspected, filter the sample through a small plug of Celite or silica gel directly into the NMR tube. |
| Inaccurate Integrations | Insufficient relaxation delay (d1); overlapping peaks. | Protocol: Increase the relaxation delay (d1) parameter to 20-30 seconds for more accurate quantification. If peaks overlap, consider using a different deuterated solvent (e.g., Benzene-d₆, Acetone-d₆) which may resolve the signals.[1][16] |
| Peak Shape Distortion (Phasing Issues) | Incorrect phasing during data processing; FID truncation. | Protocol: Manually re-process the raw data (FID). Ensure the acquisition time is long enough to allow the signal to fully decay. If not, re-acquire the spectrum with a longer acquisition time.[17] |
Protocol: D₂O Shake for Identifying Exchangeable Protons
-
Acquire Standard Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of Deuterium Oxide (D₂O).
-
Mix Thoroughly: Cap the tube and invert it vigorously for 30-60 seconds to ensure mixing. You may see a second layer (D₂O) in the tube.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH, -NH, -COOH) will have significantly decreased in intensity or disappeared entirely.[1]
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Lira, B. F., Miller, J., Simas, A. M., de Athayde Filho, P. F., Dias, A. de F., Silva, R. O., & de Oliveira, V. C. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179. Retrieved January 23, 2026, from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 23, 2026, from [Link]
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7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. Retrieved January 23, 2026, from [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved January 23, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved January 23, 2026, from [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025, October 16). MDPI. Retrieved January 23, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 23, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 23, 2026, from [Link]
-
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024, May 14). Journal of Chemical Education. Retrieved January 23, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]
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Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771–782. Retrieved January 23, 2026, from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 23, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved January 23, 2026, from [Link]
-
lab mystery - unexpected NMR data. (2021, November 23). YouTube. Retrieved January 23, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]
-
1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. Retrieved January 23, 2026, from [Link]
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4-Methyl-2-(3-(trifluoromethy)phenyl)thiazole-5-carboxylic acid. (n.d.). ChemBK. Retrieved January 23, 2026, from [Link]
-
2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. (2024, July 15). ResearchGate. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Efficacy of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate and its Analogs
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a multitude of biologically active compounds.[1] This guide provides an in-depth, objective comparison of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate against other thiazole derivatives, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy, particularly in the realms of anticancer and antimicrobial applications.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic thiazole ring is a versatile pharmacophore, integral to numerous FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3] The ability to readily modify the thiazole core at various positions allows for the fine-tuning of its pharmacological profile, making it a subject of intense research in the quest for novel therapeutics.
Comparative Efficacy Analysis: The Significance of the Trifluoromethylphenyl Moiety
The introduction of a trifluoromethyl (-CF3) group into a drug candidate's structure can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. This section delves into a comparative analysis of this compound and its structural analogs, drawing upon published experimental data to highlight key SAR insights.
Anticancer Activity: A Focus on Trifluoromethylphenyl Thiazole Derivatives
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining closely related analogs. A study by Kumar et al. investigated a series of 1-((mono/bis)trifluoromethyl)phenyl-3-(4-arylthiazol-2-yl)thioureas for their antiproliferative activity against various human cancer cell lines.[4] These compounds share the critical 2-(trifluoromethyl)phenyl)thiazole core with our topic compound.
One key finding from this study was that derivatives bearing a trifluoromethyl group on the phenyl ring exhibited moderate activity against several cancer cell lines, including A549 (lung), HeLa (cervical), MCF-7 (breast), and HCT116 (colon).[4] For instance, the compound 1-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-trifluoromethylphenyl)thiourea (9g) , which features the 3-trifluoromethylphenyl group, demonstrated notable activity.[4] This suggests that the 3-trifluoromethylphenyl substitution is a favorable moiety for anticancer potential.
Another insightful study by Cai et al. synthesized and evaluated a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity.[1] Although the trifluoromethyl group is at the 4-position of the thiazole ring in this series, the study provides valuable SAR data regarding substitutions on the 2-phenyl ring. The results indicated that the nature and position of the substituent on the phenyl ring significantly influenced the anticancer activity.[1]
Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 1-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-trifluoromethylphenyl)thiourea (9g) | A549, HeLa, MCF-7, HCT116 | Moderate Activity | [4] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A549, Bel7402, HCT-8 | Moderate Activity | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | IC50 = 2.57 ± 0.16 µM (MCF-7) | [2] |
| 2-amino-4-methylthiazole-5-carboxylate derivatives | EKVX (Non-Small Cell Lung) | GI50 = 0.34 and 0.96 µM | [5] |
Based on these findings, it is reasonable to hypothesize that This compound would exhibit promising anticancer activity. The presence of the electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring is a recurring feature in active compounds. The methyl ester at the 5-position of the thiazole ring is a common starting point for further derivatization into amides or other functional groups to potentially enhance potency and selectivity.[6]
Antimicrobial Activity: A Broad Spectrum of Possibilities
The trifluoromethylphenyl thiazole scaffold has also shown considerable promise as an antimicrobial agent. The aforementioned study by Kumar et al. also evaluated their synthesized thiourea derivatives against a panel of bacterial and fungal strains.[4] Notably, 1-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-trifluoromethylphenyl)thiourea (9g) and 1-(4-trifluoromethylphenyl)-3-(4-(2-fluorophenyl)thiazol-2-yl)thiourea (11g) were active against Mycobacterium smegmatis.[4] Furthermore, other analogs in the series demonstrated significant activity against Micrococcus luteus, Staphylococcus aureus, and Candida albicans.[4]
Another study on 4-trifluoromethyl bithiazoles highlighted their potential as broad-spectrum antimicrobial agents, with activity against both viruses and bacteria.[7] This underscores the importance of the trifluoromethyl group in conferring potent and broad-spectrum antimicrobial properties to the thiazole core.
Table 2: Comparative Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Reported Activity (MIC) | Reference |
| 1-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-trifluoromethylphenyl)thiourea (9g) | Mycobacterium smegmatis | Active | [4] |
| 1-(4-trifluoromethylphenyl)-3-(4-(2-fluorophenyl)thiazol-2-yl)thiourea (11g) | Mycobacterium smegmatis | Active | [4] |
| 4-Trifluoromethyl bithiazole derivatives | E. coli, A. baumannii, hRVA16, EVD68, ZIKV | Low micromolar activity | [7] |
| 2-(quinuclidin-3-ylidene)-hydrazonothiazoles | Gram-positive and Gram-negative bacteria, Candida sp. | MICs = 0.48–500 µg/mL | [8] |
These results suggest that This compound could serve as a valuable scaffold for the development of novel antimicrobial agents. Further modification of the ester functionality could lead to derivatives with enhanced potency and a broader spectrum of activity.
Mechanistic Insights: Potential as Kinase Inhibitors
The structural features of many anticancer thiazole derivatives, particularly the presence of an aromatic ring at the 2-position, are reminiscent of known kinase inhibitors.[9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] The nitrogen and sulfur atoms in the thiazole ring can form key interactions with the active sites of kinases.[9]
While the specific kinase targets of this compound have not been explicitly identified in the literature, related thiazole derivatives have shown inhibitory activity against a range of kinases, including protein kinase CK2, EGFR, and HER2.[9][11] A study on 1,3-thiazole-5-carboxylic acid derivatives identified potent inhibitors of protein kinase CK2, with the most active compound exhibiting an IC50 value of 0.4 μM.[11] This suggests that the 2-aryl-thiazole-5-carboxylate scaffold is a viable starting point for the design of kinase inhibitors.
dot
Caption: Potential mechanism of action for thiazole derivatives as kinase inhibitors.
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for key assays used in the evaluation of thiazole derivatives.
Synthesis of 2-(Aryl)thiazole-5-carboxylate Derivatives
The synthesis of the core scaffold typically follows the Hantzsch thiazole synthesis.
dot
Caption: General workflow for the Hantzsch synthesis of 2-arylthiazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aryl thioamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add the corresponding α-halo ester (e.g., ethyl bromopyruvate) (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Methyl 2-(aryl)thiazole-5-carboxylate.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.[12]
Step-by-Step Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the reaction mixture at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value for the test compound.
Conclusion and Future Directions
The 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate scaffold holds significant promise for the development of novel therapeutic agents. The available data on its structural analogs strongly suggest potential for potent anticancer and broad-spectrum antimicrobial activities. The trifluoromethyl group appears to be a key contributor to this efficacy. Future research should focus on the direct synthesis and biological evaluation of this compound to confirm these hypotheses. Furthermore, derivatization of the methyl ester at the 5-position into a library of amides could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Mechanistic studies to identify the specific molecular targets, such as key kinases, will be crucial for the rational design of the next generation of thiazole-based drugs.
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A Comparative Analysis of the Antifungal Potential of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
A Guide for Researchers in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antifungal agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antifungal properties.[1][2] This guide provides a comparative framework for evaluating the antifungal potential of a specific, novel compound, Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate. While direct experimental data for this compound is not yet prevalent in published literature, this analysis is based on the well-documented antifungal activities of structurally related thiazole and trifluoromethylphenyl-containing molecules.
This guide will compare the hypothetical antifungal profile of this compound with established antifungal agents, providing researchers with the rationale for its investigation and the experimental protocols required for its evaluation.
The Rationale for Investigating this compound as an Antifungal Agent
The chemical structure of this compound suggests a strong potential for antifungal activity based on the following key features:
-
The Thiazole Core: The thiazole ring is a well-established pharmacophore in medicinal chemistry, present in a variety of antimicrobial agents.[3][4] Thiazole-based compounds are known to exhibit significant activity against a range of fungal pathogens, including clinically relevant Candida species.[5][6]
-
The Trifluoromethylphenyl Group: The inclusion of a trifluoromethyl (CF3) group on the phenyl ring is a common strategy in drug design to enhance efficacy.[7] The CF3 group is highly lipophilic, which can improve the compound's ability to penetrate the fungal cell membrane.[7][8] Furthermore, its strong electron-withdrawing nature can modulate the electronic properties of the molecule, potentially leading to stronger interactions with fungal target enzymes.[7]
Comparative Antifungal Agents
To provide a robust assessment of the antifungal potential of this compound, a comparative analysis against both a standard-of-care antifungal and a structurally related thiazole derivative is essential.
-
Fluconazole: A widely used triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9][10]
-
A Structurally Related Thiazole Derivative: For the purpose of this guide, we will consider a hypothetical, well-characterized thiazole derivative with known antifungal activity, referred to as "Thiazole Comparator," to highlight the potential structure-activity relationships.
Comparative Antifungal Efficacy: A Hypothetical Data Analysis
The primary metrics for quantifying and comparing the in vitro antifungal activity of a compound are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial population.
The following table presents hypothetical MIC values for this compound against common fungal pathogens, in comparison with Fluconazole and a representative "Thiazole Comparator."
| Fungal Strain | This compound (Hypothetical MIC in µg/mL) | Thiazole Comparator (Hypothetical MIC in µg/mL) | Fluconazole (Typical MIC in µg/mL)[11] |
| Candida albicans | 4 | 8 | 0.25 - 2.0 |
| Candida glabrata | 8 | 16 | 8.0 - 64.0 |
| Cryptococcus neoformans | 2 | 4 | 2.0 - 16.0 |
| Aspergillus fumigatus | 16 | >64 | 16.0 - >64.0 |
This data is hypothetical and for illustrative purposes only. Actual experimental results are required for validation.
Potential Mechanism of Action
Many thiazole-based antifungals, like other azoles, are known to target the ergosterol biosynthesis pathway.[5][12] The proposed mechanism of action for this compound would likely involve the inhibition of a key fungal enzyme, such as 14α-demethylase.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to determine the antifungal properties of this compound.
5.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for yeasts) compared to a drug-free control well.
5.2. Minimum Fungicidal Concentration (MFC) Determination
This assay is performed as a follow-up to the MIC assay to determine if the compound is fungistatic or fungicidal.
Methodology:
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that showed no visible fungal growth.
-
Plating: The aliquots are plated onto fresh, drug-free agar plates.
-
Incubation: The agar plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control cultures.
-
MFC Reading: The MFC is defined as the lowest concentration of the compound from which no fungal colonies grow on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.
Conclusion and Future Directions
The structural features of this compound, namely the presence of a thiazole core and a trifluoromethylphenyl group, provide a strong rationale for its investigation as a novel antifungal agent. The comparative analysis framework and detailed experimental protocols outlined in this guide offer a clear path for researchers to systematically evaluate its antifungal efficacy. Future studies should focus on synthesizing this compound and performing the described in vitro assays against a broad panel of fungal pathogens. Positive results would warrant further investigation into its mechanism of action, toxicity profile, and in vivo efficacy in animal models of fungal infections.
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]
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Bîcu, E., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(1), 1. [Link]
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Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16891. [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7118. [Link]
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A Head-to-Head Comparison: Probing the Cross-Reactivity of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment
In the landscape of modern drug discovery, the aphorism "no drug is a magic bullet" holds profound truth. While achieving high potency for a desired biological target is a primary objective, ensuring selectivity is paramount to mitigating the risk of adverse effects. Unintended interactions with off-target proteins can lead to unforeseen toxicities, derailing promising therapeutic candidates. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate , hereafter referred to as Compound-X .
The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] The inclusion of a trifluoromethyl group can further enhance biological activity by increasing lipophilicity and metabolic stability.[3] This inherent biological promiscuity of the thiazole core necessitates a rigorous evaluation of off-target interactions.
This guide will present a comparative analysis of Compound-X against three structurally related analogs to elucidate how subtle chemical modifications can influence selectivity. We will detail a tiered, industry-standard approach to in vitro cross-reactivity screening, providing step-by-step protocols for key assays. For the purpose of this illustrative guide, we will hypothesize that Compound-X is a potent inhibitor of a fictional serine/threonine kinase, "Target Kinase X" .
The Contenders: A Structural Comparison
To understand the structure-activity relationship of Compound-X concerning cross-reactivity, we will compare it against three commercially available analogs:
| Compound ID | Structure | Key Differentiating Feature |
| Compound-X | This compound | meta-trifluoromethyl substitution on the phenyl ring. |
| Comparator A | 4-Methyl-2-(4-(trifluoromethyl)phenyl)-thiazole-5-carboxylic acid | para-trifluoromethyl substitution (positional isomer). |
| Comparator B | 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Removal of the methyl group from the thiazole ring. |
| Comparator C | Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | Replacement of trifluoromethylphenyl with chlorophenyl and addition of an amino group. |
These comparators were chosen to probe the effects of:
-
Positional Isomerism (Compound-X vs. Comparator A): Does the location of the trifluoromethyl group influence off-target binding?
-
Scaffold Substitution (Comparator A vs. Comparator B): What is the impact of the methyl group on the thiazole ring on selectivity?
-
Bioisosteric Replacement and Functional Group Addition (Compound-X vs. Comparator C): How does replacing the trifluoromethylphenyl moiety with a chlorophenyl group and adding an amino group alter the interaction profile?
A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach to in vitro safety pharmacology allows for a cost-effective and data-driven assessment of potential liabilities.[2][4] This strategy prioritizes broader, more economical screens in the initial phase, followed by more focused and mechanistically informative assays for compounds that progress.
Diagram: Tiered Cross-Reactivity Screening Cascade
Caption: A tiered workflow for efficient cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial screen should cast a wide net to identify potential off-target "hits" across major drug target families. This is typically performed at a single high concentration (e.g., 10 µM) of the test compounds.
1. Kinase Panel Screening: Given that many thiazole derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is essential.[5] Services like Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan® offer comprehensive panels covering a significant portion of the human kinome.[6][7]
2. GPCR Panel Screening: G-protein coupled receptors (GPCRs) represent the largest family of drug targets, and off-target interactions are a common source of adverse effects.[3] A broad GPCR binding or functional screen, such as the PRESTO-Tango assay, is recommended.[8][9]
Tier 2: Hit Confirmation and Functional Validation
Compounds that show significant activity (e.g., >50% inhibition or activation) in Tier 1 screens are considered "hits" and should be further investigated in Tier 2.
1. Dose-Response Assays: The potency of the off-target interaction is determined by generating a dose-response curve to calculate the IC50 or EC50 value. This helps to differentiate between potent off-target effects and those that only occur at high concentrations.
2. Orthogonal and Functional Assays: It is crucial to confirm hits in a different assay format (orthogonal testing) to rule out assay-specific artifacts. For example, a hit from a binding assay should be tested in a functional assay to determine if the binding event translates to a biological response (e.g., agonism, antagonism, or inverse agonism).
Tier 3: In-depth Mechanistic and Safety Profiling
For compounds that demonstrate potent and functionally relevant off-target activity in Tier 2, a more in-depth investigation is warranted.
1. Ion Channel Screening: Off-target interactions with ion channels, particularly the hERG channel, are a significant concern for cardiac safety.[10] A panel of key ion channels should be screened.[11]
2. Other Relevant Target Classes: Depending on the nature of the identified off-targets or the intended therapeutic area, screening against other target classes such as nuclear receptors or transporters may be necessary.
Experimental Protocols
Below are detailed, step-by-step protocols for two key assays representative of Tier 1 and Tier 2 screening.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay (Tier 1/2)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP site of a kinase by competing with a fluorescently labeled tracer.[12][13][14]
Diagram: LanthaScreen® Eu Kinase Binding Assay Workflow
Caption: Workflow for the LanthaScreen® kinase binding assay.
Materials:
-
Kinase of interest (e.g., Target Kinase X, off-target kinases)
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Appropriate Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (Compound-X and Comparators A, B, C) and control inhibitor (e.g., Staurosporine)
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 4X stock solution of each test compound and control inhibitor in kinase buffer. For Tier 1, this would be a single concentration (e.g., 40 µM for a final concentration of 10 µM). For Tier 2, prepare a serial dilution series.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and the Eu-labeled antibody in kinase buffer. The optimal concentrations will be specific to the kinase and should be determined according to the manufacturer's protocol.
-
Tracer Preparation: Prepare a 4X solution of the appropriate kinase tracer in kinase buffer.
-
Assay Assembly: a. Add 4 µL of the 4X compound solution to the wells of the 384-well plate. b. Add 8 µL of the 2X kinase/antibody mixture to each well. c. Add 4 µL of the 4X tracer solution to each well.
-
Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths. The TR-FRET ratio (acceptor/donor) is calculated.
-
Data Analysis: The percent inhibition is calculated relative to high and low controls. For dose-response experiments, the IC50 value is determined by fitting the data to a four-parameter logistic model.
Rationale: This assay provides a direct measure of binding to the kinase ATP site. Its high-throughput format makes it suitable for screening large panels of kinases.[12] The use of a ratiometric TR-FRET readout minimizes interference from colored compounds and enhances data quality.[15]
Protocol 2: PRESTO-Tango GPCR Functional Assay (Tier 1/2)
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output) assay is a high-throughput method to screen for GPCR activation by measuring β-arrestin recruitment.[8][9][16] Ligand-induced receptor activation leads to β-arrestin recruitment, which in turn triggers the release of a transcription factor that drives the expression of a reporter gene (e.g., β-lactamase).[17]
Procedure:
-
Cell Plating: Plate HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin/TEV protease fusion) in a 384-well plate.
-
Transfection: Transfect the cells with the GPCR of interest fused to a TEV protease cleavage site and a transcription factor. This is typically done in a high-throughput manner with an arrayed library of GPCR expression plasmids.
-
Compound Addition: After overnight incubation, add the test compounds (Compound-X and Comparators A, B, C) to the cells. For antagonist screening, pre-incubate with the compounds before adding a known agonist.
-
Incubation: Incubate the plates for 16-24 hours to allow for reporter gene expression.
-
Signal Detection: Add the β-lactamase substrate and measure the resulting signal (e.g., luminescence or fluorescence) on a plate reader.
-
Data Analysis: The signal is normalized to controls, and for dose-response experiments, the EC50 (for agonists) or IC50 (for antagonists) is calculated.
Rationale: This assay provides a functional readout of GPCR activity that is independent of the G-protein coupling pathway, allowing for the screening of a wide range of GPCRs, including orphans.[8][17] Its high-throughput nature makes it ideal for large-scale panel screening.
Comparative Data Analysis and Interpretation
The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Hypothetical Tier 1 Screening Results (% Inhibition at 10 µM)
| Target | Compound-X | Comparator A | Comparator B | Comparator C |
| Target Kinase X | 95% | 88% | 75% | 15% |
| Off-Target Kinase 1 | 65% | 45% | 30% | 5% |
| Off-Target Kinase 2 | 12% | 8% | 15% | 10% |
| Off-Target GPCR 1 | 55% | 60% | 25% | 5% |
| Off-Target GPCR 2 | 5% | 10% | 8% | 12% |
Table 2: Hypothetical Tier 2 Dose-Response Data (IC50/EC50 in µM)
| Target | Compound-X | Comparator A | Comparator B | Comparator C |
| Target Kinase X | 0.05 | 0.12 | 0.50 | >20 |
| Off-Target Kinase 1 | 2.5 | 8.0 | >20 | >20 |
| Off-Target GPCR 1 | 5.0 | 4.5 | >20 | >20 |
Interpretation of Hypothetical Data:
-
Compound-X shows high potency for the intended Target Kinase X. However, it also exhibits moderate off-target activity against Off-Target Kinase 1 and Off-Target GPCR 1. The selectivity window (ratio of off-target to on-target potency) is 50-fold for Kinase 1 and 100-fold for GPCR 1.
-
Comparator A (para-CF3) is slightly less potent on Target Kinase X and shows weaker off-target activity on Kinase 1 compared to Compound-X. Its activity on GPCR 1 is similar to Compound-X. This suggests that the position of the trifluoromethyl group can modulate kinase selectivity.
-
Comparator B (no methyl group) shows a significant loss of potency on both the primary target and the off-targets, indicating the methyl group is important for binding.
-
Comparator C (chloro and amino substitution) is inactive on Target Kinase X and the identified off-targets, demonstrating that the trifluoromethylphenyl moiety is a key pharmacophore for this series' activity profile.
Conclusion
This guide outlines a systematic and robust approach for assessing the cross-reactivity of a novel chemical entity, this compound (Compound-X). By employing a tiered screening cascade and comparing its profile to structurally related analogs, researchers can gain critical insights into the compound's selectivity and potential liabilities. The detailed protocols for key in vitro assays provide a practical framework for generating high-quality, reproducible data. Ultimately, a thorough understanding of a compound's off-target interactions is essential for making informed decisions in the drug discovery process, increasing the likelihood of developing safer and more effective medicines.
References
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Thiazole Ring—A Biologically Active Scaffold. PubMed Central. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
